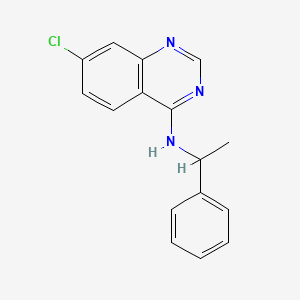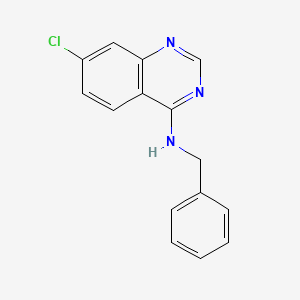
N-benzyl-7-chloroquinazolin-4-amine
Overview
Description
N-benzyl-7-chloroquinazolin-4-amine is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine, pharmacology, and biochemistry. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
N-benzyl-7-chloroquinazolin-4-amine, a derivative of the quinazoline class, has been studied for its synthetic versatility and potential medicinal applications. Research by Liu et al. (2008) demonstrated a method for synthesizing N-substituted-4-aminoquinazoline compounds, including N-benzyl derivatives, under microwave irradiation. These compounds were evaluated for their anti-proliferative activities against cancer cells, highlighting their potential in medicinal chemistry (Liu et al., 2008).
Amination Processes
The compound's utility in organic synthesis, particularly in amination reactions, has been explored. Zhang et al. (2018) investigated the Rh-catalyzed C-H amination of quinazolin-4(3H)-one derivatives, showcasing the compound's role in constructing complex organic structures (Zhang et al., 2018). Shen et al. (2010) studied the chemoselectivity in the amination of 4-chloroquinazolines, providing insights into selective organic synthesis techniques (Shen et al., 2010).
Antiproliferative Activities
The antiproliferative properties of this compound derivatives have been a significant focus. Liu et al. (2007) synthesized a series of N-substituted 4-aminoquinazoline derivatives and evaluated their in vitro antiproliferative activities against cancer cells. Most compounds exhibited weaker anticancer activity than the reference drug, PD153035 (Liu et al., 2007).
Green Chemistry Applications
Staderini et al. (2013) utilized microwave irradiation for the amination of π-deficient nitrogen heterocycles like this compound. Their method emphasized green chemistry principles by avoiding organic solvents in extraction and purification steps (Staderini et al., 2013).
Tuberculosis Drug Discovery
Odingo et al. (2014) explored the 2,4-diaminoquinazoline series, including N-benzyl derivatives, as inhibitors of Mycobacterium tuberculosis growth. This study identified key structural features influencing potency, contributing to tuberculosis drug discovery (Odingo et al., 2014).
Solid-Phase Synthesis
Weber et al. (2003) described a procedure for the solid-phase synthesis of 2,6- and 2,7-diamino-4(3H)-quinazolinones, demonstrating the compound's utility in constructing combinatorial libraries containing the quinazolinone moiety (Weber et al., 2003).
properties
IUPAC Name |
N-benzyl-7-chloroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-6-7-13-14(8-12)18-10-19-15(13)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBRBNURSQCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B3139869.png)

![1,1,1-Trifluoro-3-[2-(hydroxymethyl)piperidino]-2-propanol](/img/structure/B3139879.png)
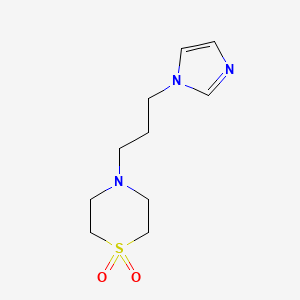
![2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate](/img/structure/B3139892.png)
![[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate](/img/structure/B3139894.png)
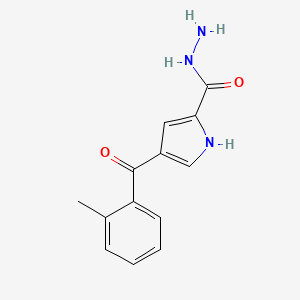
![Methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B3139900.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate](/img/structure/B3139909.png)
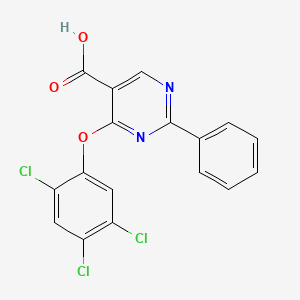
![2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B3139920.png)
![2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate](/img/structure/B3139932.png)
![1-{[(Z)-3-phenyl-2-propenyl]oxy}-1H-imidazole](/img/structure/B3139941.png)
